(1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydrobromide
Overview
Description
(1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydrobromide is a chemical compound with the molecular formula C15H14FNO2 It is known for its unique structure, which includes a benzodioxole ring and a fluorobenzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydrobromide typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-fluorobenzylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrobromide salt is then formed by reacting the amine with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the benzylamine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, although further research is needed to confirm its efficacy and safety.
Industry
In the industrial sector, this compound is used in the development of new materials and products. Its unique properties make it suitable for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydrobromide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1,3-Benzodioxol-5-ylmethyl)amine: Lacks the fluorobenzyl group, resulting in different chemical and biological properties.
(4-Fluorobenzyl)amine: Lacks the benzodioxole ring, leading to distinct reactivity and applications.
(1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and interactions.
Uniqueness
(1,3-Benzodioxol-5-ylmethyl)(4-fluorobenzyl)amine hydrobromide is unique due to the presence of both the benzodioxole ring and the fluorobenzylamine moiety. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. Its unique structure makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanamine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO2.BrH/c16-13-4-1-11(2-5-13)8-17-9-12-3-6-14-15(7-12)19-10-18-14;/h1-7,17H,8-10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWCHBODFZLVJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNCC3=CC=C(C=C3)F.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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